200-Fold Lower Hypotensive Potency Compared to Cyanoguanidine Bioisostere: Defining the Thiourea Scaffold's Baseline Activity
1-tert-Pentyl-3-(3-pyridyl)-2-thiourea serves as the direct thiourea precursor to the potent antihypertensive cyanoguanidine, N-tert-pentyl-N'-3-pyridyl-N''-cyanoguanidine (compound 20). In a direct head-to-head comparison, the cyanoguanidine bioisostere was 200 times more potent than the corresponding thiourea in lowering blood pressure in both spontaneously hypertensive rats and renal hypertensive dogs [1]. This quantitative difference establishes the thiourea as the essential baseline scaffold for understanding the potency gains achieved through cyanoguanidine modification.
| Evidence Dimension | In vivo antihypertensive potency |
|---|---|
| Target Compound Data | 1x (baseline potency) |
| Comparator Or Baseline | N-tert-pentyl-N'-3-pyridyl-N''-cyanoguanidine |
| Quantified Difference | 200-fold more potent than target compound |
| Conditions | Spontaneously hypertensive rats and renal hypertensive dogs |
Why This Matters
This data defines the target compound's precise potency benchmark, enabling researchers to calibrate assays, design prodrugs, or select the appropriate scaffold for structure-activity relationship (SAR) studies focused on potassium channel modulation.
- [1] Nielsen, C. K. Synthesis and hypotensive activity of N-alkyl-N''-cyano-N'-pyridylguanidines. Journal of Medicinal Chemistry, 1978, 21(8), 9. DOI: 10.1021/jm00206a011. View Source
